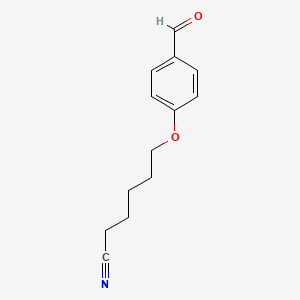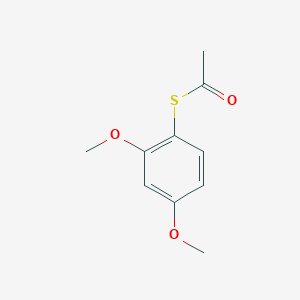
2-(4-Methoxymethylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxymethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyridine moieties are known for their wide range of biological activities and are often found in pharmaceuticals, natural products, and functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Negishi coupling reaction, where 2-pyridyl zinc halides react with bromopyridines in the presence of palladium catalysts such as Pd(dba)2 and XPhos . Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition of pyridine derivatives to olefins .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient catalytic processes. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxymethylphenyl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2SO4-SO3/NO3K at high temperatures (300 ºC) for nitration.
Reduction: Hydrogenation using metal catalysts like palladium on carbon.
Substitution: Boron reagents and palladium catalysts in Suzuki–Miyaura coupling.
Major Products
Oxidation: 3-nitro pyridine.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Various bipyridine derivatives.
Applications De Recherche Scientifique
2-(4-Methoxymethylphenyl)pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, pyridine-based compounds are known to inhibit COX enzymes, thereby reducing the generation of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(4-Methoxymethylphenyl)pyridine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyridine: Similar structure but lacks the methoxymethyl group.
2,2’-Bipyridine: Contains two pyridine rings connected by a single bond.
Piperidine derivatives: Reduced forms of pyridine with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-[4-(methoxymethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCWDSTLPOTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993716.png)







![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)



